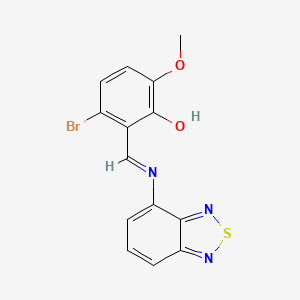
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol is a complex organic compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including optoelectronics, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol typically involves multiple steps, starting with the preparation of the benzothiadiazole core. One common method involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzothiadiazole ring. This intermediate can then be brominated at the desired position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
This can be achieved through a nucleophilic substitution reaction, where the brominated benzothiadiazole intermediate reacts with a methoxyphenol derivative in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group in the benzothiadiazole ring can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinone derivatives, while substitution of the bromine atom can produce a variety of substituted benzothiadiazole derivatives .
Scientific Research Applications
2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol has several scientific research applications:
Optoelectronics: It is used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells due to its electron-accepting properties.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes and receptors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The benzothiadiazole core can act as an electron acceptor, facilitating charge transfer processes in optoelectronic applications. In biological systems, the compound can bind to active sites of enzymes, inhibiting their catalytic activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzothiadiazol-4-yl isocyanate
- 4-bromo-2,1,3-benzothiadiazole
- 5-Methyl-2,1,3-benzothiadiazol-4-amine
- (2,1,3-benzothiadiazol-5-yloxy)acetic acid
Uniqueness
Compared to similar compounds, 2-(2,1,3-Benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol stands out due to its unique combination of functional groupsAdditionally, its ability to undergo diverse chemical reactions makes it a versatile compound for research and industrial purposes .
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yliminomethyl)-3-bromo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c1-20-12-6-5-9(15)8(14(12)19)7-16-10-3-2-4-11-13(10)18-21-17-11/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJACTCAGUBACFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C=NC2=CC=CC3=NSN=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













